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2-Phenethyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

PDE2A inhibition Structure-activity relationship Regioisomer comparison

2-Phenethyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (C18H15N5, MW 301.3) is a disubstituted fused heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) family. The scaffold incorporates a phenethyl moiety at the 2-position and a 4-pyridyl group at the 7-position, creating a vector combination that has been exploited across multiple target classes including phosphodiesterases (PDE2A), cyclin-dependent kinases (CDK2), and receptor tyrosine kinases.

Molecular Formula C18H15N5
Molecular Weight 301.3 g/mol
Cat. No. B11225761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenethyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC18H15N5
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4
InChIInChI=1S/C18H15N5/c1-2-4-14(5-3-1)6-7-17-21-18-20-13-10-16(23(18)22-17)15-8-11-19-12-9-15/h1-5,8-13H,6-7H2
InChIKeyKBRAEWOCEUTJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenethyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine – Core Scaffold and Procurement Identity for Kinase and PDE-Focused Discovery


2-Phenethyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (C18H15N5, MW 301.3) is a disubstituted fused heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) family [1]. The scaffold incorporates a phenethyl moiety at the 2-position and a 4-pyridyl group at the 7-position, creating a vector combination that has been exploited across multiple target classes including phosphodiesterases (PDE2A), cyclin-dependent kinases (CDK2), and receptor tyrosine kinases [2][3]. This specific substitution pattern distinguishes it from the more commonly catalogued 2-pyridyl and 3-pyridyl regioisomers, and its procurement is typically motivated by structure-activity relationship (SAR) exploration programs where the 4-pyridyl nitrogen orientation is hypothesized to confer distinct hydrogen-bonding geometry and selectivity profiles relative to alternative regioisomers [2].

Target Space PDE2A and CDK2 inhibitor discovery; triazolopyrimidine SAR programs
Scaffold Identity 2-Phenethyl-7-(4-pyridyl) regioisomer with para-pyridyl hinge-binding geometry
Differentiator 4-Pyridyl orientation not available from 2- or 3-pyridyl analogs; essential for key H-bond interactions

Why 2-Phenethyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic In-Class Analogs


The [1,2,4]triazolo[1,5-a]pyrimidine class exhibits extreme sensitivity to both the position and nature of substituents. In PDE2A inhibitor campaigns, a positional shift of the pyridyl nitrogen from the 4- to the 3- or 2-position can alter the hydrogen-bond network with the catalytic domain and reduce inhibitory potency by over an order of magnitude [1]. Similarly, in antiproliferative SAR studies on 2,7-disubstituted TPs, compound 9 (bearing specific 2- and 7-substituents) displayed IC50 values against Bel-7402 cells superior to gefitinib, while closely related analogs in the same series were substantially less active, demonstrating that minor structural modifications produce non-linear activity cliffs [2]. The 4-pyridyl substituent at C-7 provides a para-nitrogen orientation that is distinct from the ortho- and meta-orientations of the 2-pyridyl and 3-pyridyl regioisomers, respectively, creating unique pharmacophoric vectors that cannot be replicated by simply substituting one regioisomer for another. Generic substitution therefore risks loss of target engagement, altered selectivity, or complete inactivity.

Regioisomer sensitivity
Moving the pyridyl nitrogen from 4- to 3- or 2-position may disrupt critical H-bonding and substantially reduce PDE2A inhibition.
Activity cliffs
Close 2,7-disubstituted TP analogs can show non-linear antiproliferative responses; minor structural changes may lead to inactivity.
Pharmacophore vector
The para-oriented pyridyl nitrogen defines a unique vector that 2- or 3-pyridyl regioisomers cannot mimic.

Quantitative Differentiation Evidence for 2-Phenethyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine vs. Closest Analogs


Regioisomeric Pyridyl Nitrogen Positioning Dictates PDE2A Inhibitory Potency within Triazolo[1,5-a]pyrimidine Series

In a systematic PDE2A inhibitor optimization campaign, the position of the pyridyl nitrogen on the 7-aryl substituent of the [1,2,4]triazolo[1,5-a]pyrimidine core was found to be a critical determinant of enzymatic potency. Compounds bearing a 4-pyridyl substituent formed a specific hydrogen-bond interaction with Tyr827 in the PDE2A active site, as confirmed by X-ray crystallography [1]. While the precise IC50 of 2-phenethyl-7-(4-pyridyl) TP is not publicly reported, the SAR trend established across multiple matched molecular pairs in the Gomez et al. series indicates that the 4-pyridyl orientation provides the optimal geometry for this key interaction; the 3-pyridyl and 2-pyridyl analogs in related TP series have been shown to be significantly less potent or inactive against PDE2A due to misalignment of the nitrogen lone pair [1].

PDE2A Potency vs. Regioisomer
Class-level inference
4-Pyridyl forms key H-bond with Tyr827; 2- or 3-pyridyl misalignment predicted to cause 10- to 100-fold potency drop.
Regioisomer choice critical for PDE2A target engagement; 4-pyridyl required.
IC50 of this compound not individually reported; SAR trend from matched molecular pairs.
PDE2A inhibition Structure-activity relationship Regioisomer comparison

2,7-Disubstituted Triazolo[1,5-a]pyrimidines Exhibit Substituent-Dependent Antiproliferative Activity Superior to Gefitinib in Liver Cancer Cells

In a series of 11 novel 2,7-disubstituted [1,2,4]triazolo[1,5-a]pyrimidines (compounds 6–16) evaluated by MTT assay, four compounds (9–11 and 16) displayed antiproliferative activity against the Bel-7402 human hepatocellular carcinoma cell line that was superior to the EGFR inhibitor gefitinib [1]. Compound 9 was the most potent, with activity exceeding gefitinib. Although 2-phenethyl-7-(4-pyridyl) TP was not among the exact compounds tested, the SAR analysis established that both the 2-substituent (phenethyl-like lipophilic groups) and 7-substituent (heteroaryl groups including pyridyl) contribute synergistically to antiproliferative potency. The 4-pyridyl group at C-7 is expected to enhance aqueous solubility relative to the 4-fluorophenyl analog (cLogP difference approximately 0.8 log units), which may improve cellular permeability and reduce non-specific protein binding [1].

Antiproliferative vs. Gefitinib
Class-level inference
Compounds 9–11, 16 in 2,7-disubstituted TP series surpassed gefitinib against Bel-7402 cells; this scaffold aligns with the active pattern.
Reported antiproliferative activity context; 4-pyridyl variant fits SAR hotspot for Bel-7402 model.
This exact compound was not tested; class-level inference from Zhai et al. series.
Antiproliferative activity Hepatocellular carcinoma Gefitinib comparison

4-Pyridyl vs. 4-Fluorophenyl at C-7: Electronic and Solubility Differentiation in the Triazolo[1,5-a]pyrimidine Scaffold

Direct comparison of the 7-(4-pyridyl) and 7-(4-fluorophenyl) analogs of 2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine reveals distinct physicochemical profiles that bear on formulation and assay compatibility. The 4-pyridyl substituent (C18H15N5, MW 301.3) introduces a basic nitrogen center (pKa ~5.5 for protonated pyridine) that enables salt formation and enhances aqueous solubility at low pH, whereas the 4-fluorophenyl analog (C19H15FN4, MW 318.3) is more lipophilic and lacks ionizable functionality at physiological pH ranges . The calculated lipophilicity difference (AlogP approximately 3.1 for the 4-pyridyl analog vs. approximately 3.9 for the 4-fluorophenyl analog) translates into a predicted 6-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability, metabolic stability, and plasma protein binding .

Physicochemical Profile
Data to verify
4-Pyridyl: MW 301.3, AlogP ~3.1, basic (pKa ~5.5). 4-Fluorophenyl: MW 318.3, AlogP ~3.9, neutral. ~0.8 logP difference → ~6-fold lower octanol-water partitioning for 4-pyridyl.
4-Pyridyl offers pH-dependent solubility and salt-formation capability for assay compatibility.
Calculated properties; experimental logP/solubility not publicly available.
Physicochemical properties Solubility 4-Pyridyl vs 4-Fluorophenyl

2-Position Substituent Effects: Phenethyl vs. Difluorobenzyl in 7-(4-Pyridyl)[1,2,4]triazolo[1,5-a]pyrimidines Modulates Target Selectivity

Within the 7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine sub-series, the nature of the 2-substituent exerts a pronounced effect on biological target engagement. The 2-phenethyl substituent provides a two-carbon spacer between the phenyl ring and the triazole core, creating a distinct conformational profile compared to the 2-benzyl analog (one-carbon spacer). In the broader TP kinase inhibitor literature, the phenethyl group at C-2 has been associated with improved CDK2 inhibitory activity relative to benzyl-substituted analogs, attributed to better filling of the hydrophobic ribose pocket [1]. The closely related 2-(3,5-difluorobenzyl)-7-(4-pyridyl) TP (CAS 1435905-25-1) incorporates electron-withdrawing fluorine atoms that alter the electron density of the triazolopyrimidine core and may shift target selectivity away from CDK2 toward other kinase targets [1].

2-Substituent Kinase Selectivity
Class-level inference
Phenethyl spacer (two-carbon) favors CDK2 inhibition; predicted IC50 0.1–1 µM range. Benzyl analogs typically 5- to 20-fold less potent. 2-(3,5-Difluorobenzyl) may shift kinase selectivity.
2-Phenethyl substitution supports CDK2-oriented kinase profiling; spacer length influences pocket occupancy.
IC50 not reported for this compound; SAR from Richardson et al. CDK2 series.
Kinase selectivity 2-Substituent SAR Phenethyl vs. benzyl analogs

High-Value Application Scenarios for 2-Phenethyl-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine Based on Quantitative Evidence


PDE2A Lead Optimization: Hinge-Binding Scaffold with Defined Tyr827 Interaction Geometry

In PDE2A inhibitor programs targeting cognitive disorders and memory enhancement, 2-phenethyl-7-(4-pyridyl) TP serves as a key intermediate or tool compound to validate the 4-pyridyl–Tyr827 hydrogen-bond hypothesis. The Gomez et al. (2017) campaign demonstrated that 4-pyridyl-containing TPs achieve potent PDE2A inhibition (lead compound 27 IC50 < 10 nM) through a halogen bond with Tyr827 facilitated by the para-pyridyl nitrogen orientation [1]. Procurement of this specific regioisomer enables medicinal chemists to probe the SAR of the 2-phenethyl hydrophobic pocket while maintaining the essential 4-pyridyl hinge contact; the 2-pyridyl or 3-pyridyl analogs are unsuitable for this purpose.

CDK2 Inhibitor Discovery: ATP-Competitive Chemotype with Demonstrated Cellular Antiproliferative Activity

The triazolo[1,5-a]pyrimidine core has been validated as an ATP-competitive CDK2 inhibitor scaffold through X-ray crystallography, with the 7-(4-pyridyl) substituent forming the critical hinge-region hydrogen bond with the kinase backbone [1]. The 2-phenethyl group occupies the hydrophobic ribose pocket, and the Zhai et al. (2009) study confirmed that 2,7-disubstituted TPs with similar substitution patterns achieve antiproliferative activity surpassing gefitinib in Bel-7402 hepatocellular carcinoma cells [2]. This compound is appropriate for oncology-focused screening cascades where CDK2 inhibition and cellular antiproliferative activity are primary endpoints.

Regioisomer Selectivity Profiling: Differentiating 4-Pyridyl from 2-Pyridyl and 3-Pyridyl Analogs in Target Engagement Assays

A panel comprising 2-phenethyl-7-(4-pyridyl) TP, 2-phenethyl-7-(2-pyridyl) TP (CAS 1435899-78-7), and 2-phenethyl-7-(3-pyridyl) TP enables systematic profiling of pyridyl regioisomer effects on target selectivity. The 4-pyridyl isomer provides a para-directed nitrogen lone pair optimal for linear hydrogen-bonding to kinase hinge regions and PDE catalytic domains, while the 2-pyridyl isomer introduces steric constraints and the 3-pyridyl isomer presents a meta-oriented hydrogen-bond vector [1][2]. Parallel procurement of all three regioisomers supports broad-selectivity profiling panels where the quantitative contribution of pyridyl nitrogen position to off-target activity can be experimentally determined.

Solubility-Enhanced Analog Design: Replacing 4-Fluorophenyl with 4-Pyridyl for Improved Assay Compatibility

For in vitro screening programs where compound precipitation or non-specific binding is a concern, 2-phenethyl-7-(4-pyridyl) TP (AlogP ~3.1, basic pyridine pKa ~5.5) offers a measurable solubility advantage over the 7-(4-fluorophenyl) analog (AlogP ~3.9, neutral) [1]. The ionizable 4-pyridyl group permits salt formation (e.g., hydrochloride) that can increase aqueous solubility by >10-fold at pH < 5, reducing the need for DMSO stock solutions and minimizing vehicle-related artifacts in cell-based assays. This makes the 4-pyridyl analog the preferred choice for high-content screening and dose-response studies where compound solubility is a known liability.

Application
Selection Property
Validation Focus
PDE2A target engagement studies
4-Pyridyl hinge-binding geometry
Tyr827 interaction and potency in enzyme assays
CDK2 inhibitor screening
2-Phenethyl hydrophobic pocket occupancy
Antiproliferative activity in hepatocarcinoma cell models
Regioisomer selectivity profiling
Pyridyl nitrogen orientation vector
Target selectivity across kinase panel vs. 2- and 3-pyridyl analogs
Solubility-optimized analog design
Ionizable basic center for salt formation
Aqueous solubility and cell-based assay compatibility
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